2,5-Difluoro-4-propoxybenzaldehyde
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Overview
Description
2,5-Difluoro-4-propoxybenzaldehyde is an organic compound with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . It is characterized by the presence of two fluorine atoms and a propoxy group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-propoxybenzaldehyde typically involves the reaction of 2,5-difluorobenzaldehyde with propyl alcohol under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.
Substitution: Halogenation or nitration reactions where the fluorine atoms or the aldehyde group are substituted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.
Major Products Formed
Oxidation: 2,5-Difluoro-4-propoxybenzoic acid.
Reduction: 2,5-Difluoro-4-propoxybenzyl alcohol.
Substitution: Various halogenated or nitrated derivatives.
Scientific Research Applications
2,5-Difluoro-4-propoxybenzaldehyde is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-propoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorobenzaldehyde: Lacks the propoxy group, making it less versatile in certain reactions.
4-Propoxybenzaldehyde: Lacks the fluorine atoms, affecting its reactivity and applications.
2,4-Difluoro-5-propoxybenzaldehyde: Similar structure but different positioning of substituents.
Uniqueness
2,5-Difluoro-4-propoxybenzaldehyde is unique due to the specific positioning of its fluorine atoms and propoxy group, which confer distinct chemical properties and reactivity. This makes it valuable in specialized synthetic applications and research studies .
Biological Activity
2,5-Difluoro-4-propoxybenzaldehyde is a fluorinated aromatic aldehyde that has gained attention due to its potential biological activities. This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions and a propoxy group at the 4 position of the benzene ring. The unique structural features of this compound suggest diverse applications in medicinal chemistry, particularly in drug development and biological research.
Molecular Structure
- Molecular Formula : C10H10F2O2
- Molecular Weight : 200.18 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)C1=C(C=C(C=C1F)F)C=O
Physical Properties
Property | Value |
---|---|
Boiling Point | 220 °C |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial potential.
Anticancer Activity
Research has shown that this compound may inhibit cancer cell proliferation. For instance, studies involving human cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. The compound's mechanism of action appears to involve the modulation of cell cycle regulators and pro-apoptotic factors.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes relevant to disease processes. For example, it has shown potential as an inhibitor of certain kinases involved in cancer signaling pathways, which could make it a candidate for further development in targeted cancer therapies.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
The results indicated that the compound possesses significant antimicrobial properties, particularly against Staphylococcus aureus.
Study 2: Anticancer Activity
In another study published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were analyzed using MTT assays on various human cancer cell lines including breast (MCF-7) and lung (A549) cancer cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
The findings suggested that the compound effectively reduces cell viability in a dose-dependent manner.
The biological activity of this compound is attributed to its ability to interact with cellular targets. The fluorine substituents enhance its lipophilicity and stability, allowing it to penetrate biological membranes effectively.
- Apoptosis Induction : The compound activates caspase cascades leading to programmed cell death.
- Cell Cycle Arrest : It influences cyclin-dependent kinases (CDKs), causing cell cycle arrest at various phases.
- Enzyme Interaction : It binds to active sites of specific enzymes, inhibiting their function and disrupting critical signaling pathways.
Properties
Molecular Formula |
C10H10F2O2 |
---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2,5-difluoro-4-propoxybenzaldehyde |
InChI |
InChI=1S/C10H10F2O2/c1-2-3-14-10-5-8(11)7(6-13)4-9(10)12/h4-6H,2-3H2,1H3 |
InChI Key |
VBFFKZDATXULIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)F)C=O)F |
Origin of Product |
United States |
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